4-(4-fluorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
4-(4-FLUOROPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL TRIFLUOROMETHYL ETHER is a complex organic compound that belongs to the class of fluorinated quinolines
Preparation Methods
The synthesis of 4-(4-FLUOROPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL TRIFLUOROMETHYL ETHER typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through cyclization reactions involving appropriate starting materials such as anilines and ketones.
Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorophenyl group is introduced into the quinoline core.
Addition of the trifluoromethyl ether group: This can be done using reagents like trifluoromethyl iodide under specific conditions to ensure the ether linkage is formed.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to facilitate the process .
Chemical Reactions Analysis
4-(4-FLUOROPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL TRIFLUOROMETHYL ETHER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group, where nucleophiles replace the fluorine atom under suitable conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles like amines and thiols .
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound’s interaction with biological targets, such as enzymes and receptors, makes it a candidate for studying biochemical pathways and drug development.
Materials Science: Its unique structural properties make it useful in the development of advanced materials, including liquid crystals and polymers with specific electronic properties
Mechanism of Action
The mechanism of action of 4-(4-FLUOROPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL TRIFLUOROMETHYL ETHER involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Similar compounds include other fluorinated quinolines and quinoline derivatives. Compared to these, 4-(4-FLUOROPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL TRIFLUOROMETHYL ETHER is unique due to its trifluoromethyl ether group, which enhances its biological activity and stability. Other similar compounds include:
Fluoroquinolones: Known for their antibacterial properties.
Quinoline N-oxides: Studied for their anticancer and anti-inflammatory activities
Properties
Molecular Formula |
C19H15F4NO |
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Molecular Weight |
349.3 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C19H15F4NO/c20-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(25-19(21,22)23)8-9-17(16)24-18/h1-2,4-10,14-15,18,24H,3H2 |
InChI Key |
BCFPQQDDNLGFIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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